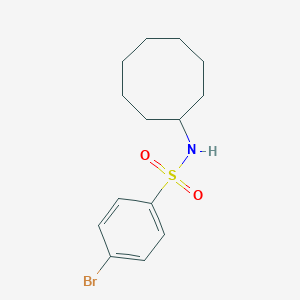

4-bromo-N-cyclooctylbenzenesulfonamide

Description

Properties

Molecular Formula |

C14H20BrNO2S |

|---|---|

Molecular Weight |

346.29 g/mol |

IUPAC Name |

4-bromo-N-cyclooctylbenzenesulfonamide |

InChI |

InChI=1S/C14H20BrNO2S/c15-12-8-10-14(11-9-12)19(17,18)16-13-6-4-2-1-3-5-7-13/h8-11,13,16H,1-7H2 |

InChI Key |

AKCLXEHCHUIPKE-UHFFFAOYSA-N |

SMILES |

C1CCCC(CCC1)NS(=O)(=O)C2=CC=C(C=C2)Br |

Canonical SMILES |

C1CCCC(CCC1)NS(=O)(=O)C2=CC=C(C=C2)Br |

Origin of Product |

United States |

Synthetic Methodologies and Derivatization Strategies for 4 Bromo N Cyclooctylbenzenesulfonamide

Synthesis of the 4-Bromobenzenesulfonyl Chloride Precursor

The primary precursor for the target sulfonamide is 4-bromobenzenesulfonyl chloride. This intermediate can be synthesized through several established methods, each with distinct advantages regarding scale, reagents, and reaction conditions.

One of the most common laboratory-scale methods is the reaction of 4-bromobenzenesulfonic acid with a chlorinating agent like thionyl chloride (SOCl₂). This reaction is typically performed under reflux in an inert solvent. An alternative and widely used industrial approach involves the direct sulfonation of bromobenzene (B47551) using an excess of chlorosulfonic acid (HSO₃Cl). google.com This electrophilic aromatic substitution is effective but requires careful temperature control to manage its exothermic nature.

A variation of this method uses a halogenated aliphatic hydrocarbon as a solvent in the presence of an alkali metal salt, which can lead to high yields. google.com Other routes include the oxidative chlorination of corresponding organosulfur compounds, such as thiophenols, although this requires prior formation of a carbon-sulfur bond. sci-hub.se Furthermore, synthetic procedures starting from 4-bromoaniline (B143363) have been developed, proceeding through a diazotization reaction followed by a sulfonyl chlorination step. chemicalbook.com

The choice of method often depends on the desired scale, available starting materials, and safety considerations. For instance, methods involving thionyl chloride or chlorosulfonic acid require handling of corrosive and hazardous reagents.

Table 1: Comparative Analysis of Synthesis Methods for 4-Bromobenzenesulfonyl Chloride

| Method | Starting Material | Key Reagents | Typical Yield | Scale | Reference |

|---|---|---|---|---|---|

| Chlorosulfonation | Bromobenzene | Chlorosulfonic acid (HSO₃Cl) | 72-80% | Industrial | google.com |

| Chlorination of Sulfonic Acid | 4-Bromobenzenesulfonic acid | Thionyl chloride (SOCl₂) | High | Laboratory | chemicalbook.com |

| Oxidative Chlorination | 4-Bromothiophenol | Aqueous chlorine, SO₂Cl₂ | Variable | Laboratory | sci-hub.se |

| From Aniline (Diazotization) | 4-Bromoaniline | NaNO₂, HCl, SO₂, CuCl₂ | Good | Laboratory | chemicalbook.com |

Amidation Reactions for N-Cyclooctylbenzenesulfonamide Formation

The formation of the sulfonamide bond (S-N) is the crucial step in synthesizing 4-bromo-N-cyclooctylbenzenesulfonamide from its precursors.

The most straightforward and conventional method for forming the N-cyclooctylbenzenesulfonamide is the direct nucleophilic substitution reaction between 4-bromobenzenesulfonyl chloride and cyclooctylamine. This reaction, an example of the Schotten-Baumann reaction conditions, involves the attack of the amine's lone pair of electrons on the highly electrophilic sulfur atom of the sulfonyl chloride. fishersci.co.uk

The reaction is typically carried out in an aprotic solvent. A base, such as pyridine (B92270) or triethylamine, is commonly added to neutralize the hydrochloric acid (HCl) byproduct, driving the reaction to completion. fishersci.co.uk In some procedures, an aqueous base solution is used, creating a biphasic system. fishersci.co.uk The resulting this compound can often be isolated through simple filtration or extraction, depending on its solubility.

To improve efficiency and expand substrate scope, various catalytic systems have been developed for N-alkylation of sulfonamides. While not always starting from sulfonyl chlorides, these methods offer advanced alternatives. "Borrowing hydrogen" is a powerful strategy where alcohols serve as alkylating agents, catalyzed by transition metals like iridium or manganese, with water as the only byproduct. acs.orgrsc.orgorganic-chemistry.org This avoids the use of reactive alkyl halides or sulfonyl chlorides.

For the direct coupling of sulfonyl chlorides and amines, optimization of reaction conditions is key. This includes screening different bases (e.g., K₂CO₃, NaHCO₃), solvents, and temperatures to maximize yield and minimize side reactions. sci-hub.se Photocatalysis offers a modern approach, where visible light can trigger the formation of sulfonamides under mild, metal-free conditions, sometimes using electron donor-acceptor complexes to generate reactive sulfonyl radicals. researchgate.net

Table 2: Overview of Catalytic Systems for Sulfonamide Synthesis

| Catalytic System | Description | Key Features | Reference |

|---|---|---|---|

| Manganese(I) Pincer Complex | Catalyzes N-alkylation of sulfonamides with alcohols. | Employs a "borrowing hydrogen" approach; high chemoselectivity. | acs.org |

| Iridium Complex | Water-soluble catalyst for N-alkylation with alcohols in water. | Environmentally benign; operates under microwave irradiation. | rsc.org |

| Palladium Catalysis | Facilitates coupling of arylboronic acids, SO₂, and amines. | Convergent synthesis allowing variation of both arene and amine. | sci-hub.se |

| Organophotoredox Catalysis | Uses visible light to generate sulfonyl radicals from sulfonyl chlorides. | Metal-free, mild conditions, high efficiency. | researchgate.net |

Modern synthetic chemistry places a strong emphasis on sustainability and atom economy. Traditional sulfonamide synthesis using sulfonyl chlorides often involves toxic solvents like dichloromethane (B109758) (DCM) and generates stoichiometric waste. researchgate.net

Significant research has focused on developing greener alternatives:

Green Solvents: The use of water, polyethylene (B3416737) glycol (PEG-400), or deep eutectic solvents (DES) has been shown to be effective for sulfonamide synthesis, reducing the reliance on volatile organic compounds. sci-hub.seresearchgate.net

Alternative Reagents: Replacing sulfonyl chlorides with more stable and less toxic sulfur sources, such as sodium sulfinates or sulfur dioxide surrogates (e.g., DABSO), improves the environmental profile of the synthesis. researchgate.net

Catalyst-Free Methods: Some methods achieve condensation under neat (solvent-free) conditions or use recyclable dehydrating agents like neutral alumina, avoiding the need for catalysts altogether. nih.gov

Electrochemical Synthesis: Electrochemistry represents a promising frontier, offering a way to synthesize sulfonamides under mild conditions, avoiding harsh reagents and improving atom economy. chemistryworld.com

Post-Synthetic Modifications and Derivatization of this compound

Post-synthetic modification (PSM) refers to the chemical alteration of a molecule after its primary scaffold has been assembled. This strategy allows for the introduction of diverse functionalities that might not be compatible with the initial synthesis conditions. nih.gov

While literature specifically detailing the post-synthetic functionalization of the cyclooctyl ring in this compound is scarce, established principles of organic synthesis suggest several potential strategies. The saturated C-H bonds of the cyclooctyl group are generally unreactive but can be functionalized using modern synthetic methods.

C-H Activation: Transition-metal-catalyzed C-H activation is a powerful tool for converting inert C-H bonds into functional groups. beilstein-journals.orgiupac.orgnih.gov Catalysts based on palladium, rhodium, or iridium could potentially be used to introduce new C-C or C-heteroatom bonds at specific positions on the cyclooctyl ring, although controlling regioselectivity on a symmetric ring can be challenging.

Radical Reactions: Free-radical halogenation (e.g., using N-bromosuccinimide under light initiation) could introduce a bromine atom onto the cyclooctyl ring. This new functional group would then serve as a handle for subsequent nucleophilic substitution reactions, allowing for the introduction of a wide variety of other groups (e.g., azides, cyanides, alkoxides).

Photoredox Catalysis: Modern photoredox catalysis has enabled the functionalization of unactivated C(sp³)–H bonds. nih.gov A suitable photocatalyst could potentially activate a C-H bond on the cyclooctyl ring for reaction with various radical traps, opening pathways to complex derivatives.

These approaches provide a conceptual framework for the derivatization of the cyclooctyl moiety, enabling the exploration of new chemical space and the potential fine-tuning of the molecule's properties for various applications.

Palladium-Catalyzed Cross-Coupling Reactions at the 4-Bromo Position (e.g., Suzuki-Miyaura Coupling)

The bromine atom at the 4-position of the phenyl ring is a highly versatile functional handle for introducing a vast array of molecular fragments through palladium-catalyzed cross-coupling reactions. Among these, the Suzuki-Miyaura coupling is one of the most powerful and widely employed methods for forming carbon-carbon bonds. libretexts.orgyonedalabs.com This reaction typically involves the coupling of an organoboron reagent (like a boronic acid or boronic ester) with an organohalide in the presence of a palladium catalyst and a base. libretexts.orgyoutube.com

The general mechanism for the Suzuki-Miyaura coupling involves a catalytic cycle with three main steps: oxidative addition, transmetalation, and reductive elimination. libretexts.orgnih.gov The palladium(0) catalyst first oxidatively adds to the carbon-bromine bond of the 4-bromobenzenesulfonamide (B1198654) derivative. This is followed by transmetalation with the organoboron species, and finally, reductive elimination yields the desired biaryl product and regenerates the active palladium(0) catalyst. libretexts.orgnih.gov

The versatility of the Suzuki-Miyaura reaction allows for the coupling of the 4-bromobenzenesulfonamide core with a wide range of aryl and heteroaryl boronic acids. This enables the synthesis of a diverse library of compounds where the 4-bromophenyl group is replaced by various substituted aromatic systems. The reaction conditions, including the choice of palladium precursor (e.g., Pd(OAc)₂, Pd(PPh₃)₄), ligand, base (e.g., K₂CO₃, Cs₂CO₃), and solvent, can be optimized to achieve high yields for different substrates. researchgate.netresearchgate.net

Table 1: Representative Suzuki-Miyaura Coupling Reactions on 4-Bromophenyl Analogs

| Entry | Aryl Halide Substrate | Boronic Acid | Palladium Catalyst | Product | Yield (%) |

| 1 | 4-Bromoanisole | Phenylboronic acid | Pd-bpydc-La | 4-Methoxybiphenyl | >95 |

| 2 | 4-Bromobenzonitrile | Phenylboronic acid | Pd-bpydc-La | 4-Cyanobiphenyl | >95 |

| 3 | 1-Bromo-4-fluorobenzene | 4-Fluorophenylboronic acid | G-COOH-Pd-10 | 4,4'-Difluorobiphenyl | ~98 |

| 4 | 1-Bromo-4-fluorobenzene | Phenylboronic acid | G-COOH-Pd-10 | 4-Fluorobiphenyl | ~95 |

This table presents data from analogous systems to illustrate the scope of the Suzuki-Miyaura reaction. researchgate.netmdpi.com

Introduction of Diverse Chemical Scaffolds for Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry for understanding how the chemical structure of a compound influences its biological activity. The this compound scaffold is an excellent starting point for such studies. By systematically modifying different parts of the molecule, researchers can probe the key interactions with a biological target.

The 4-bromo position is particularly amenable to derivatization for SAR studies. Using cross-coupling reactions like the Suzuki-Miyaura, Heck, and Sonogashira couplings, a wide variety of chemical scaffolds can be introduced. wikipedia.org For example, introducing different substituted aryl or heteroaryl groups can explore the impact of electronic effects (electron-donating vs. electron-withdrawing groups), steric bulk, and hydrogen bonding capabilities on the compound's activity.

Beyond the 4-bromo position, modifications can also be made to the cyclooctyl group and the sulfonamide linker, although these typically require de novo synthesis of the analogs rather than derivatization of the final compound. For instance, synthesizing a series of N-cycloalkyl analogs (e.g., cyclopentyl, cyclohexyl, cycloheptyl) would allow for the investigation of how the size and conformation of the cycloalkane ring affect activity.

Table 2: Illustrative Derivatizations of the 4-Bromophenylsulfonamide Core for SAR Studies

| Modification Site | Reaction Type | Introduced Scaffold Example | Rationale for SAR |

| 4-Bromo Position | Suzuki-Miyaura Coupling | Pyridyl | Introduce H-bond acceptor, improve solubility |

| 4-Bromo Position | Suzuki-Miyaura Coupling | Naphthyl | Increase lipophilicity and probe larger binding pockets |

| 4-Bromo Position | Sonogashira Coupling | Phenylethynyl | Introduce rigid, linear linker |

| N-Substituent | Synthesis | (S)-1-Phenylethyl | Introduce chirality and specific steric interactions |

This table is a conceptual illustration of how diverse scaffolds can be introduced to a 4-bromophenylsulfonamide core to probe structure-activity relationships.

Development of Advanced Derivatization Reagents Utilizing the 4-Bromophenyl Moiety

The 4-bromophenylsulfonamide moiety can itself be considered a building block for the creation of more complex derivatization reagents. For example, the synthesis of 4-[(4-bromophenyl)sulfonyl]benzoic acid creates a bifunctional reagent. mdpi.com In this molecule, the carboxylic acid group can be used for amide bond formation (e.g., with amino acids or other amine-containing molecules), while the bromo-substituent remains available for subsequent palladium-catalyzed cross-coupling reactions. mdpi.com

This strategy allows for a modular approach to the synthesis of complex molecules. One could first couple the 4-[(4-bromophenyl)sulfonyl]benzoyl chloride with a molecule of interest (e.g., an amino acid like L-valine) and then, in a second step, perform a Suzuki-Miyaura coupling on the bromo-position to introduce further diversity. mdpi.com This approach is highly valuable for generating compound libraries for high-throughput screening in drug discovery.

Furthermore, the development of reagents where the 4-bromophenylsulfonamide is attached to a solid support would enable combinatorial synthesis and easier purification of the resulting products. The inherent reactivity of the carbon-bromine bond makes the 4-bromophenylsulfonamide scaffold a valuable and versatile component in the toolbox of synthetic chemists.

Spectroscopic and Crystallographic Data for this compound Remains Elusive in Public Databases

A comprehensive search of scientific literature and chemical databases has revealed a significant lack of publicly available spectroscopic and crystallographic data for the chemical compound this compound. Despite a thorough investigation into various resources, the specific experimental data required for a detailed characterization, as outlined by the user, could not be located.

The inquiry sought to compile a detailed article on the advanced spectroscopic and crystallographic characterization of this compound, with a strict focus on its Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) and Raman spectroscopy, and High-Resolution Mass Spectrometry (HRMS). However, searches for this specific compound in prominent chemical databases such as PubChem and ChemSpider, as well as spectral libraries like the Spectral Database for Organic Compounds (SDBS), did not yield any experimental or predicted data for its ¹H NMR, ¹³C NMR, 2D NMR, IR, Raman, or HRMS spectra.

While information is available for structurally similar compounds, such as 4-bromo-N-cyclohexylbenzenesulfonamide, the direct transposition of this data to the cyclooctyl derivative would be scientifically inaccurate. The difference in the cycloalkyl substituent from a cyclohexyl to a cyclooctyl ring is expected to significantly influence the chemical environment of the molecule, leading to distinct spectroscopic signatures. For instance, the greater conformational flexibility of the cyclooctyl ring would result in more complex NMR spectra compared to the more rigid cyclohexane ring.

The absence of published data could be attributed to several factors. The compound may be a novel chemical entity that has been synthesized but not yet fully characterized in the public domain. Alternatively, it might be an intermediate in a proprietary research project, with the data remaining unpublished.

Consequently, without the foundational experimental data, it is not possible to generate the requested in-depth scientific article that adheres to the user's strict outline and content requirements. The creation of such an article would necessitate either the de novo synthesis and characterization of the compound or the public release of existing, but currently unavailable, research data.

Advanced Spectroscopic and Crystallographic Characterization of 4 Bromo N Cyclooctylbenzenesulfonamide

Comprehensive Spectroscopic Analysis

High-Resolution Mass Spectrometry (HRMS)

Accurate Mass Determination

To fulfill this section, high-resolution mass spectrometry (HRMS) data would be required. This technique provides the exact mass of the parent ion, which can be used to confirm the elemental composition of 4-bromo-N-cyclooctylbenzenesulfonamide (C₁₄H₂₀BrNO₂S). The theoretical exact mass would be calculated and compared to the experimentally determined value, typically with a mass accuracy in the parts-per-million (ppm) range. This fundamental data is not currently available in the public domain for this specific compound.

Elucidation of Fragmentation Pathways and Isotopic Patterns (e.g., Bromine Isotopologues)

Analysis under this section would involve the study of the compound's tandem mass spectrometry (MS/MS) data. A key feature would be the distinctive isotopic pattern of bromine, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. This results in a characteristic M and M+2 isotopic pattern for the molecular ion and any bromine-containing fragments, which is a powerful tool for identifying the presence of bromine in an unknown compound.

Furthermore, the fragmentation pathways of N-alkylbenzenesulfonamides would be discussed. Common fragmentation patterns for sulfonamides include cleavage of the S-N bond and the C-S bond, as well as rearrangements. For this compound, characteristic fragmentation would likely involve:

Loss of the cyclooctyl group.

Cleavage of the sulfonamide bond to produce ions corresponding to the 4-bromobenzenesulfonyl moiety and the cyclooctyl amine.

Loss of sulfur dioxide (SO₂).

Without experimental mass spectra, a definitive elucidation of these pathways and the relative abundances of the resulting fragment ions is not possible.

Single Crystal X-ray Diffraction Studies

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. The following subsections require a successfully grown crystal of this compound and its analysis by X-ray diffraction, for which there are no published reports.

This section would detail the experimental methods used to obtain single crystals suitable for X-ray diffraction. This typically involves dissolving the synthesized compound in a suitable solvent or solvent mixture and allowing the solvent to evaporate slowly. Techniques such as vapor diffusion or cooling crystallization might also be employed. The optimization process, which aims to produce well-ordered, defect-free crystals of an appropriate size, would also be described.

Once a suitable crystal is obtained and analyzed, X-ray diffraction data provides the fundamental crystallographic parameters. This includes the crystal system (e.g., monoclinic, orthorhombic), the space group, and the dimensions of the unit cell (a, b, c, α, β, γ). For the related compound, 4-bromo-N-cyclohexylbenzenesulfonamide, it was found to crystallize in the monoclinic system with the space group P2₁/c. Similar foundational data is absent for the cyclooctyl analogue.

This subsection would provide a detailed description of the molecule's shape in the solid state. Key torsion angles, such as those around the S-N bond, would be reported to define the orientation of the cyclooctyl ring relative to the 4-bromobenzenesulfonyl group. Studies on similar sulfonamides have revealed L-shaped conformations. For instance, 4-bromo-N-cyclohexylbenzenesulfonamide adopts an L-shaped structure with a C1–S1–N1–C7 torsion angle of -77.8 (3)°. It would be of significant interest to determine if the larger cyclooctyl ring alters this preferred conformation, but this remains unknown without experimental data.

The detailed three-dimensional structure from X-ray diffraction also allows for the analysis of short contacts between atoms within the same molecule. These can include non-classical hydrogen bonds (e.g., C-H···O) that can influence and stabilize the molecular conformation. In the case of 4-bromo-N-cyclohexylbenzenesulfonamide, two such intramolecular C–H···O short contacts are observed. A similar analysis for this compound would require its solved crystal structure.

Following a comprehensive search of scientific literature and crystallographic databases, including the Cambridge Structural Database (CSDC), no specific experimental data on the crystal structure, intermolecular interactions, hydrogen bonding networks, or Hirshfeld surface analysis for the compound “this compound” has been found.

Therefore, it is not possible to provide a detailed and scientifically accurate article on the advanced spectroscopic and crystallographic characterization of this specific compound as requested in the outline. The subsequent sections of the proposed article, which would rely on such data, cannot be generated at this time.

To provide the requested analysis, the crystal structure of this compound would first need to be determined experimentally through techniques such as single-crystal X-ray diffraction. Once the crystallographic data is available, a thorough analysis of its intermolecular interactions and supramolecular assembly could be performed.

However, without the specific crystallographic data for this compound, any discussion of its solid-state structure would be speculative and not adhere to the required standards of scientific accuracy for this article.

Computational Chemistry and Theoretical Investigations of 4 Bromo N Cyclooctylbenzenesulfonamide

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

No published research was found that details the geometry optimization, conformational search, electronic structure, charge distribution, Frontier Molecular Orbital analysis, or Molecular Electrostatic Potential mapping of 4-bromo-N-cyclooctylbenzenesulfonamide.

Geometry Optimization and Conformational Search

Specific data on the optimized geometric parameters and conformational landscape of this compound from computational studies are not available in the public domain.

Analysis of Electronic Structure and Charge Distribution

Detailed analysis of the electronic structure and charge distribution, typically derived from methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis within DFT calculations, has not been published for this compound.

Frontier Molecular Orbital (FMO) Analysis (HOMO, LUMO, and Energy Gap)

The energies of the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and the resulting energy gap for this compound have not been reported in available scientific literature.

Molecular Electrostatic Potential (MESP) Mapping

Visual and quantitative data from MESP maps, which illustrate the charge distribution and potential electrophilic and nucleophilic attack sites, are not available for this molecule.

Reactivity Descriptors and Global Reactivity Indices

Ionization Energy and Electron Affinity

Calculated values for the ionization energy and electron affinity of this compound, which are key global reactivity indices, could not be located in existing research.

Should research on the computational chemistry of this compound be published in the future, a detailed article based on those findings could be generated.

Based on a comprehensive search of available scientific literature, there is currently no specific research focusing on the computational chemistry and theoretical investigations of this compound. Detailed studies concerning its global hardness (η), chemical potential (μ), electrophilicity and nucleophilicity indices, simulated spectroscopic parameters, or non-covalent interactions are not present in the accessible scholarly domain.

Therefore, it is not possible to provide a detailed, data-driven article on the specific topics requested for this compound. The generation of scientifically accurate content for the outlined sections requires dedicated research findings that are not currently published.

Structure Activity Relationship Sar Studies and Preclinical Biological Evaluation

Rational Design of 4-bromo-N-cyclooctylbenzenesulfonamide Analogues for SAR Probing

The rational design of analogues of this compound is a strategic approach to systematically probe the structure-activity relationship. This involves the targeted modification of three key regions of the molecule: the bromo-substituted phenyl ring, the sulfonamide linker, and the N-cyclooctyl group.

Key modifications could include:

Substitution on the Phenyl Ring: Replacing the bromo group with other halogens (fluoro, chloro, iodo) or with electron-donating or electron-withdrawing groups can elucidate the role of electronics and sterics at this position. rsc.org

Alteration of the N-Alkyl/Aryl Substituent: The cyclooctyl group can be replaced with other cyclic or acyclic alkyl groups of varying sizes and lipophilicity, or with various aryl or heteroaryl rings. This helps to explore the hydrophobic and steric requirements of the binding pocket. unifi.it

Modification of the Sulfonamide Linker: While the sulfonamide group is often crucial for activity, its orientation and the nature of its substituents can be varied. For instance, creating secondary or tertiary sulfonamides could impact binding and pharmacokinetic properties.

The design of these novel analogues is often guided by computational modeling to predict their binding affinity and to ensure that the synthesized compounds have a high probability of interacting with the desired biological target. rsc.org

Identification and Validation of Preclinical Pharmacological Targets for Sulfonamide Derivatives

The sulfonamide functional group is a well-established pharmacophore present in a wide array of therapeutic agents. nih.gov This suggests that this compound and its derivatives could interact with a variety of biological targets.

To identify the most promising pharmacological targets, a battery of in vitro screening assays is employed. For sulfonamide derivatives, these typically include:

Enzyme Inhibition Assays: Sulfonamides are renowned inhibitors of several enzymes. nih.gov Key enzyme targets for screening include:

Carbonic Anhydrases (CAs): Various isoforms of this metalloenzyme are implicated in conditions like glaucoma, epilepsy, and cancer. nih.govnih.gov The inhibitory activity of novel sulfonamides against different CA isoforms is a common starting point. nih.gov

Dihydropteroate Synthase (DHPS): This enzyme is crucial for folic acid synthesis in bacteria, making it a primary target for antibacterial sulfonamides. nih.govacs.org

Kinases: Certain sulfonamide derivatives have been identified as inhibitors of protein kinases, which are key regulators of cellular processes and are often dysregulated in cancer. tuni.fi

Other Enzymes: Depending on the therapeutic area of interest, other enzymes like cyclooxygenases (COX) or lipoxygenases could also be relevant screening targets. rxlist.com

Receptor Binding Assays: These assays determine the ability of a compound to bind to a specific receptor. While less common for classical sulfonamides, if the scaffold is designed to mimic a known receptor ligand, receptor binding assays become crucial. nih.govyoutube.com These assays often use a radiolabeled or fluorescently-labeled ligand that competes with the test compound for binding to the receptor. acs.org

The results from these primary screens, often expressed as IC50 (half-maximal inhibitory concentration) or Ki (inhibition constant) values, guide the selection of lead compounds for further investigation.

Once a lead compound demonstrates significant activity in primary screens, the next step is to elucidate its mechanism of action. For sulfonamides, this can be multifaceted. For example, antibacterial sulfonamides act as competitive inhibitors of DHPS, blocking the synthesis of folic acid which is essential for bacterial growth. rxlist.comyoutube.com In cancer, sulfonamide-based carbonic anhydrase inhibitors can lead to a reduction in tumor acidification, thereby inhibiting tumor growth and metastasis. nih.gov

Mechanistic studies can involve a variety of cellular and molecular biology techniques, including:

Cell-based assays: To confirm that the in vitro activity translates to a cellular context, assays measuring cell proliferation, apoptosis, or other cellular phenotypes are conducted. mdpi.comnih.gov

Western blotting: To determine the effect of the compound on the expression levels of target proteins and downstream signaling pathways.

Molecular docking studies: To visualize the binding mode of the compound within the active site of the target protein and to understand the key interactions driving affinity and selectivity. acs.org

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov This allows for the prediction of the activity of novel compounds before they are synthesized, thus saving time and resources.

To build a QSAR model, a set of numerical descriptors that characterize the physicochemical and structural properties of the molecules is required. These descriptors can be categorized as:

1D Descriptors: Molecular weight, atom counts, etc.

2D Descriptors: Topological indices, molecular connectivity indices, etc.

3D Descriptors: Molecular surface area, volume, shape indices, etc.

Physicochemical Descriptors: LogP (lipophilicity), pKa (acidity), molar refractivity, etc.

The selection of appropriate descriptors is a critical step in developing a robust and predictive QSAR model. tuni.fi

Once a set of descriptors has been calculated for a series of analogues with known biological activities, a mathematical model can be built using various statistical methods, such as:

Multiple Linear Regression (MLR)

Partial Least Squares (PLS)

Artificial Neural Networks (ANN)

Support Vector Machines (SVM)

The resulting QSAR equation can then be used to predict the biological activity of newly designed analogues of this compound. A statistically significant and validated QSAR model can be a powerful tool in guiding the optimization of lead compounds. For instance, a QSAR model might reveal that increasing the lipophilicity of the N-substituent while maintaining a specific electronic character on the phenyl ring is beneficial for activity.

Below is an illustrative data table of benzenesulfonamide (B165840) derivatives and their reported biological activities, which could serve as a training set for a QSAR model.

| Compound Name | Structure | Biological Activity (IC50/Ki) | Target |

| Sulfanilamide | 4-aminobenzenesulfonamide | Varies | Dihydropteroate Synthase |

| Celecoxib | 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide | 40 nM | COX-2 |

| Acetazolamide | N-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)acetamide | 12 nM | Carbonic Anhydrase II |

| Compound 11a from a study | Phenylalanine derivative with benzenesulfonamide terminal moiety | EC50 = 0.19 µM | HIV-1 Capsid |

| AL106 from a study | Benzenesulfonamide analog | ~40% growth inhibition at 10 µM | TrkA in U87 cells |

This table is for illustrative purposes and includes examples of known sulfonamide drugs and experimental compounds to demonstrate the diversity of structures and targets within this class.

No Research Data Available for this compound

A comprehensive search of scientific literature and databases has revealed no specific research data on the chemical compound this compound.

Despite a thorough investigation aimed at gathering information for an article on the Structure-Activity Relationship (SAR) studies and preclinical biological evaluation of this specific molecule, no scholarly articles, patents, or conference proceedings were identified. The search included queries for molecular docking and computational studies related to its ligand-target interactions, prediction of binding affinity, and understanding of ligand-protein recognition.

The absence of any published research makes it impossible to provide scientifically accurate content for the requested article structure. Generating an article without this foundational data would lead to speculation and fall outside the required standards of scientific accuracy.

Therefore, the requested article focusing solely on the chemical compound “this compound” cannot be generated at this time due to the lack of available scientific information.

Advanced Analytical Applications

Development of 4-bromo-N-cyclooctylbenzenesulfonamide as a Derivatization Reagent

There is no available scientific literature to suggest that this compound has been developed or utilized as a derivatization reagent. Derivatization is a chemical modification process used in analytical chemistry to convert a compound into a product of similar structure, called a derivative, that is better suited for analysis by techniques such as chromatography and mass spectrometry. This process is often employed to improve the volatility, thermal stability, or detectability of an analyte.

While other brominated compounds are used as derivatization reagents to introduce a bromine atom into a target molecule, thereby facilitating its detection, no such application has been documented for this compound.

Enhancement of Chromatographic Separation and Detection (e.g., HPLC-MS, GC-MS)

No studies have been published that describe the use of this compound to enhance chromatographic separation or detection. In theory, the introduction of the bromobenzenesulfonyl group could alter the polarity and molecular weight of an analyte, potentially improving its separation characteristics on a given chromatographic column. Furthermore, the presence of the bromine atom could enhance detection by mass spectrometry. However, without experimental data, these potential benefits remain speculative for this specific compound.

Utilization of Bromine Isotopic Signature for Enhanced Selectivity and Identification

The natural isotopic abundance of bromine, with two stable isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio, provides a distinct isotopic pattern in mass spectrometry. This signature can be a powerful tool for the selective identification of brominated compounds in complex mixtures. While this is a general principle applicable to all bromine-containing compounds, there is no specific research that demonstrates the application of this principle using this compound as a derivatization reagent for the analysis of other substances.

Analytical Methodologies for Detection and Quantitation of this compound in Complex Matrices

There are no established or published analytical methodologies specifically designed for the detection and quantitation of this compound in any complex matrix, such as biological fluids, environmental samples, or industrial process streams. The development of such a method would typically involve several key steps, including:

Sample Preparation: Developing procedures to extract and purify the compound from the matrix, removing interfering substances.

Chromatographic Separation: Optimizing conditions for High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) to isolate the compound from other components.

Detection and Quantitation: Utilizing a detector, such as a mass spectrometer (MS), to identify and measure the amount of the compound present. This would involve selecting appropriate ionization techniques and monitoring specific mass-to-charge ratios.

Method Validation: A rigorous process to ensure the method is accurate, precise, sensitive, and robust for its intended purpose.

As no literature is available on these aspects for this compound, no detailed research findings or data tables can be provided.

Conclusion and Future Research Directions

Summary of Key Academic Contributions and Insights on 4-bromo-N-cyclooctylbenzenesulfonamide

Currently, there is a notable absence of dedicated academic literature focusing specifically on this compound. However, significant insights can be extrapolated from research on analogous compounds, particularly 4-bromo-N-cyclohexylbenzenesulfonamide, and the general class of N-substituted benzenesulfonamides.

The synthesis of N-substituted benzenesulfonamides is a well-established area of organic chemistry. nsf.govrsc.org Typically, these compounds are prepared through the reaction of a benzenesulfonyl chloride with a primary or secondary amine. nsf.gov In the case of this compound, the synthesis would likely involve the reaction of 4-bromobenzenesulfonyl chloride with cyclooctylamine. This straightforward synthetic route makes the compound and its derivatives readily accessible for further study.

The structural characteristics of the closely related 4-bromo-N-cyclohexylbenzenesulfonamide have been elucidated through single-crystal X-ray diffraction. nih.gov These studies reveal specific bond angles, lengths, and crystalline packing structures, which are crucial for understanding the molecule's physical properties and how it might interact with biological targets or other molecules in a material matrix. nih.gov It is reasonable to infer that this compound would exhibit a distinct three-dimensional conformation due to the larger, more flexible cyclooctyl ring, which could influence its biological activity and material properties.

The broader class of sulfonamides has been a cornerstone of medicinal chemistry for decades, exhibiting a wide range of biological activities including antibacterial, anticancer, and antiviral properties. ajchem-b.comfrontiersrj.comijpsjournal.com The sulfonamide group is a key pharmacophore that can mimic the structure of p-aminobenzoic acid (PABA), an essential nutrient for bacteria, thus inhibiting their growth. frontiersrj.com Furthermore, substituted benzenesulfonamides have been investigated as inhibitors of carbonic anhydrase, an enzyme implicated in several diseases, including cancer and glaucoma. nih.govnih.govmdpi.com The presence of the bromo substituent on the phenyl ring can enhance the lipophilicity and metabolic stability of the molecule, potentially leading to improved pharmacokinetic properties.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Research Area |

| 4-bromo-N-cyclohexylbenzenesulfonamide | C12H16BrNO2S | 318.23 | Crystal structure, synthesis |

| 4-bromo-N-hydroxybenzenesulfonamide | C6H6BrNO3S | 252.09 | Potential therapeutic applications |

| N-phenylbenzenesulfonamide | C12H11NO2S | 233.29 | Synthesis of derivatives |

| 4-bromo-N-(propylcarbamoyl)benzenesulfonamide | C10H13BrN2O3S | 321.20 | Synthesis and crystal structure |

Identification of Unexplored Research Avenues and Challenges

The most significant unexplored research avenue is the synthesis, characterization, and systematic evaluation of this compound itself. The current lack of data presents a clear opportunity for foundational research.

Key unexplored research avenues include:

Synthesis and Optimization: While the synthesis appears straightforward, optimizing reaction conditions to achieve high yields and purity is a necessary first step. Developing a scalable and environmentally benign synthetic protocol would be a valuable contribution. nsf.gov

Structural Elucidation: Detailed structural analysis using techniques such as X-ray crystallography, and NMR spectroscopy is essential to understand the compound's three-dimensional structure and how the cyclooctyl group influences its conformation compared to smaller cycloalkyl substituents. nih.gov

Biological Screening: A comprehensive screening of this compound for a range of biological activities is a critical next step. Based on the known activities of related sulfonamides, promising areas for investigation include:

Anticancer Activity: Evaluation against various cancer cell lines, particularly those where carbonic anhydrase IX is overexpressed, such as in certain breast and pancreatic cancers. nih.govrsc.org

Antimicrobial Activity: Testing against a panel of clinically relevant bacteria and fungi. frontiersrj.comijpsjournal.com The unique lipophilicity imparted by the cyclooctyl group may lead to novel mechanisms of action or improved efficacy.

Enzyme Inhibition Studies: Investigating its potential as an inhibitor of carbonic anhydrase and other relevant enzymes. nih.govmdpi.com

Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of related compounds with variations in the cycloalkyl group and substitutions on the phenyl ring would provide valuable insights into the structural requirements for specific biological activities. nih.gov

A significant challenge will be to differentiate the properties of this compound from the vast number of already studied sulfonamides. Demonstrating unique or superior properties will be key to justifying further development.

Potential Impact and Emerging Applications in Chemical and Material Sciences

Beyond its potential in medicinal chemistry, this compound and its derivatives could have a significant impact on material science.

Development of Novel Polymers and Functional Materials: The benzenesulfonamide (B165840) moiety can be incorporated into polymer backbones or used as a functional side group to create materials with tailored properties. Sulfonated polymers are known for their applications in ion exchange membranes, fuel cells, and water purification technologies. mdpi.com The bromo- and cyclooctyl- substituents offer handles for further chemical modification, allowing for the creation of cross-linked polymers or the attachment of other functional groups.

Advanced Coatings and Films: The structural rigidity of the aromatic ring combined with the flexibility of the cyclooctyl group could lead to the development of novel coatings and films with specific mechanical and thermal properties.

Supramolecular Chemistry: The hydrogen bonding capabilities of the sulfonamide group, coupled with the potential for halogen bonding from the bromine atom, make this compound an interesting building block for the construction of complex supramolecular assemblies. nih.gov These assemblies could find applications in sensing, catalysis, and drug delivery.

Organic Electronics: Aromatic sulfonamides are being explored for their potential use in organic electronic devices. The electronic properties of the 4-bromophenylsulfonamide core could be tuned through chemical modification, potentially leading to new materials for organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.